molecular formula C7H9N3O2 B8640278 (4-oxo-4H-pyridin-1-yl)-acetic acid hydrazide

(4-oxo-4H-pyridin-1-yl)-acetic acid hydrazide

Cat. No.: B8640278
M. Wt: 167.17 g/mol
InChI Key: CGCNFBLONNHEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-oxo-4H-pyridin-1-yl)-acetic acid hydrazide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(4-oxopyridin-1-yl)acetohydrazide

InChI

InChI=1S/C7H9N3O2/c8-9-7(12)5-10-3-1-6(11)2-4-10/h1-4H,5,8H2,(H,9,12)

InChI Key

CGCNFBLONNHEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=CC1=O)CC(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

As described for example 112a, (4-oxo-4H-pyridin-1-yl)-acetic acid ethyl ester (Bambury, Ronald E.; Edwards, Michael Louis; Miller, Laird Foulis. 4-Oxo-1-pyridinylpeniclliin and -cephalosporin derivatives. Ger. Offen. (1975)) in ethanol was reacted with hydrazine hydrate (1.2 equivalents) at rt for 72 h. The mixture was concentrated and crystallized from ethanol/diisopropylether and the title compound was obtained as a yellow solid (yield: 98%). MS: m/e=168.3 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.